2-[Chloro(dinitro)methyl]-1,3,5-triazine
Description
Properties
CAS No. |
666179-43-7 |
|---|---|
Molecular Formula |
C4H2ClN5O4 |
Molecular Weight |
219.54 g/mol |
IUPAC Name |
2-[chloro(dinitro)methyl]-1,3,5-triazine |
InChI |
InChI=1S/C4H2ClN5O4/c5-4(9(11)12,10(13)14)3-7-1-6-2-8-3/h1-2H |
InChI Key |
VAGJPFLTVYQGDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC=NC(=N1)C([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves strategies that introduce nitro, chloro, and methyl groups onto the triazine scaffold. Key approaches include nitration of chloromethyl precursors , stepwise substitution reactions , and microwave-assisted coupling .
Method 1: Nitration of Chloromethyl-1,3,5-triazine
Nitration is a common method to introduce nitro groups, though direct application to chloromethyl triazines requires careful control.
Procedure
- Starting Material : 2-Chloromethyl-1,3,5-triazine (synthesized via cyanuric chloride derivatives, as described in).
- Nitration Agent : Mixtures of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) or nitronium tetrafluoroborate (NO₂BF₄).
- Conditions : Low temperatures (0–5°C) to avoid decomposition.
Key Challenges
- Regioselectivity : Nitration typically occurs at electron-rich positions, but the triazine ring’s electron-deficient nature may require activating groups.
- Side Reactions : Over-nitration or cleavage of the C–Cl bond.
Example Protocol
React 2-chloromethyl-1,3,5-triazine with HNO₃/H₂SO₄ at 0°C for 2 hours. The product is purified via recrystallization or column chromatography.
Method 2: Stepwise Substitution Using Cyclizing Agents
This approach leverages cyclizing agents to build the triazine ring while introducing substituents.
Procedure
- Base Material : Sodium dicyanamide (NaN₂C₃N₃) reacts with HCl and acetyl chloride to form 2,4-dichloro-6-methyl-1,3,5-triazine.
- Nitration : Introduce nitro groups via nitration of the methyl group.
Example
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | NaN₂C₃N₃ + HCl + CH₃COCl → 2,4-dichloro-6-methyl-1,3,5-triazine | Intermediate | 85–90% |
| 2 | HNO₃/H₂SO₄ → Nitration at methyl group | This compound | 60–70% |
Advantages
- High Purity : Sequential steps allow isolation of intermediates.
- Scalability : Suitable for industrial production.
Method 3: Microwave-Assisted Synthesis
Microwave irradiation accelerates reactions and enhances yields, as demonstrated in triazine derivative synthesis.
Procedure
- Reactants : 2-Chloro-1,3-dinitro-5-trifluoromethylbenzene and 4-amino-6-methyl-5-one-3-thion-1,2,4-triazine.
- Catalyst : Nano MgO.
- Conditions : Microwave irradiation (400–800 W) for 7–10 minutes in ethanol.
Key Findings
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 3 hours | 7–10 minutes |
| Yield | 54% | 96% |
| Purity | >95% | >99% |
Mechanistic Insight
The nano MgO catalyst enhances electron transfer, facilitating coupling reactions. Microwave energy promotes rapid heating, reducing side reactions.
Method 4: Ionic Liquid-Catalyzed Coupling
Ionic liquids serve as eco-friendly solvents and catalysts for triazine synthesis.
Procedure
- Reactants : Resorcinol and cyanuric chloride.
- Solvent/Catalyst : Acidic ionic liquid (e.g., HSO₃CF₃).
- Conditions : 10–150°C for 1–15 hours.
Example
| Component | Role |
|---|---|
| Cyanuric chloride | Triazine precursor |
| Resorcinol | Substituent source |
| Ionic liquid | Catalyst/solvent |
Outcome
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C, 2 hrs | 60–70% | 95%+ | Moderate |
| Stepwise Substitution | NaN₂C₃N₃, CH₃COCl | Room temp, 4 hrs | 85–90% | 98% | High |
| Microwave | Nano MgO, ethanol | 400 W, 10 min | 96% | 99%+ | Low |
| Ionic Liquid | Cyanuric chloride, resorcinol | 150°C, 15 hrs | 90% | 99.5% | Moderate |
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(dinitro)methyl]-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or amines are commonly used.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often employed.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with different functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized triazine derivatives.
Scientific Research Applications
2-[Chloro(dinitro)methyl]-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of herbicides, dyes, and polymer stabilizers.
Mechanism of Action
The mechanism of action of 2-[Chloro(dinitro)methyl]-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or proteins by binding to their active sites. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Key Observations :
- The chloro group at position 2 in this compound enhances electrophilicity, facilitating reactions with amines, alcohols, or thiols, similar to CDMT and 2,4,6-trichloro-1,3,5-triazine .
- The dinitromethyl group introduces steric bulk and electron-withdrawing effects, which may stabilize the triazine ring or enhance energetic properties, as seen in nitro-substituted triazines and tetrazines .
Physicochemical Properties
- Stability : Chloro-substituted triazines (e.g., CDMT) exhibit moderate hydrolytic stability, while nitro-substituted derivatives are sensitive to heat and shock due to their energetic nature .
- Solubility: Polar substituents (e.g., methoxy, morpholino) enhance water solubility, whereas aromatic groups (e.g., phenyl) increase lipophilicity .
- Thermal Properties : Nitro groups lower melting points but increase density and detonation velocity, as observed in 2,4,6-trinitro-1,3,5-triazine (density: ~1.9 g/cm³) .
Predicted Properties for this compound :
- Higher density (>1.5 g/cm³) and reduced thermal stability compared to non-nitro analogs.
- Limited solubility in polar solvents due to the dinitromethyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
